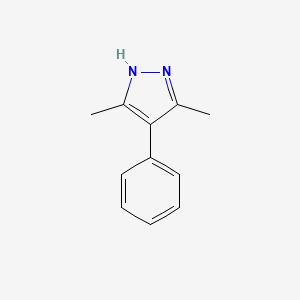

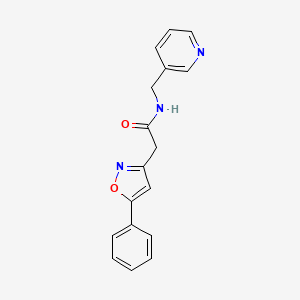

![molecular formula C23H17ClFNO4S B2531668 1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one CAS No. 866810-05-1](/img/structure/B2531668.png)

1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The compound contains several functional groups, including a methoxy group, a sulfonyl group, and halogen substituents, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include techniques such as Michael addition, as seen in the synthesis of a related compound, a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . The synthesis process is crucial as it impacts the purity and yield of the final product. The choice of reagents, catalysts, and reaction conditions must be carefully optimized to achieve the desired compound with high selectivity.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for compounds similar to the one . These studies provide detailed information on the molecular geometry, including bond lengths, angles, and the spatial arrangement of the functional groups. The crystal structure can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For instance, the presence of a methoxy group can influence the electronic properties of the molecule and its interaction with other chemical species . The sulfonyl group can also play a role in chemical reactivity, particularly in reactions involving nucleophilic substitution. The halogen substituents, such as chlorine and fluorine, can undergo reactions like halogen exchange or facilitate the formation of carbon-halogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, including the compound , are influenced by their molecular structure. These properties can be investigated using spectroscopic methods such as NMR, UV-Vis, and FT-IR . Theoretical calculations, such as density functional theory (DFT), can complement experimental data to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies . Additionally, the stability of the molecule under various conditions, such as temperature and pH, can be assessed to determine its suitability for different applications .

Scientific Research Applications

Synthesis and Bioactivity Evaluation

Quinoline derivatives, including those structurally related to "1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one", have been extensively studied for their potential in medicinal chemistry. These compounds are synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, including those with chlorophenyl and fluorophenyl groups, assessing their anti-inflammatory and analgesic activities (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012). Similarly, Chou et al. (2010) designed and synthesized new quinolin-4-one derivatives as potent antitumor agents, demonstrating significant inhibitory activity against tumor cell lines (Chou et al., 2010).

Molecular Structure and Reactivity Studies

The molecular structure and reactivity of quinoline derivatives, including the synthesis of compounds with sulfonyl and methoxy groups, are subjects of research aimed at understanding their chemical properties and potential applications. For example, studies on methyloxorhenium(V) complexes with bidentate ligands, such as quinolines, explore their syntheses and reactivity, highlighting their catalytic capabilities in various reactions (Shan, Ellern, & Espenson, 2002).

Antibacterial and Antimicrobial Agents

Research also focuses on the development of quinoline derivatives as antibacterial and antimicrobial agents. Novel syntheses aim at creating compounds with improved efficacy against resistant strains of bacteria. The work by Hashimoto et al. (2007) on the synthesis of isothiazoloquinolones, potent broad-spectrum antibacterial agents, exemplifies this application, showcasing the potential of quinoline derivatives in addressing the need for new antimicrobial therapies (Hashimoto et al., 2007).

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO4S/c1-30-17-8-11-21-19(12-17)23(27)22(31(28,29)18-9-6-16(25)7-10-18)14-26(21)13-15-4-2-3-5-20(15)24/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEJWHOZHRTHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

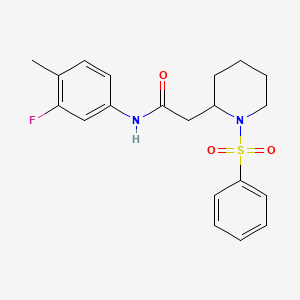

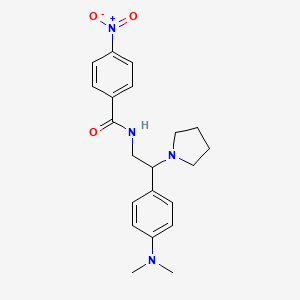

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

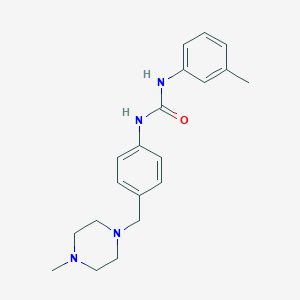

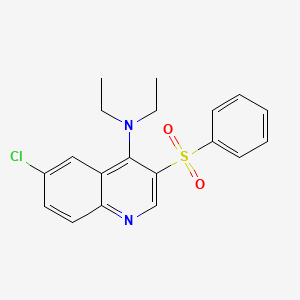

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

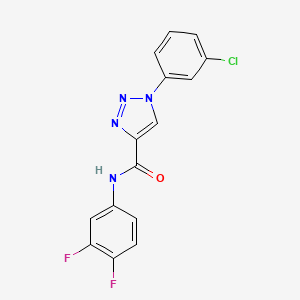

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

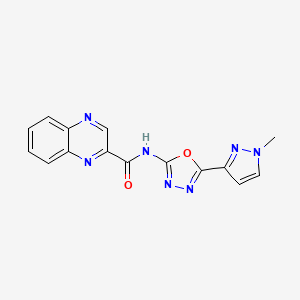

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)